Sodium 2-(hydroxymethyl)butanoate
CAS No.: 1909327-68-9
Cat. No.: VC8356034
Molecular Formula: C5H9NaO3
Molecular Weight: 140.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909327-68-9 |
|---|---|
| Molecular Formula | C5H9NaO3 |
| Molecular Weight | 140.11 g/mol |
| IUPAC Name | sodium;2-(hydroxymethyl)butanoate |
| Standard InChI | InChI=1S/C5H10O3.Na/c1-2-4(3-6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
| Standard InChI Key | KSKUIPBJLOSXAS-UHFFFAOYSA-M |
| SMILES | CCC(CO)C(=O)[O-].[Na+] |
| Canonical SMILES | CCC(CO)C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Structural Features
The molecule comprises a butanoic acid backbone with a hydroxymethyl group at the second carbon, resulting in two key functional groups: a carboxylate anion () and a hydroxymethyl moiety (). This combination enhances its polarity, facilitating dissolution in aqueous environments and interactions with biological macromolecules such as enzymes and receptors. The spatial arrangement of these groups also influences its reactivity, particularly in nucleophilic substitution and esterification reactions.
Synthesis and Production Methods
Synthetic Pathways
Industrial synthesis of sodium 2-(hydroxymethyl)butanoate typically involves two primary steps:
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Hydroxymethylation of Butanoic Acid: Butanoic acid undergoes hydroxymethylation at the second carbon using formaldehyde under acidic or basic conditions, yielding 2-(hydroxymethyl)butanoic acid.
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Neutralization with Sodium Hydroxide: The carboxylic acid group is neutralized with sodium hydroxide to form the sodium salt, which is then purified via crystallization or chromatography.
Alternative routes may include enzymatic modification of precursor molecules, though such methods are less commonly documented. Challenges in synthesis include controlling regioselectivity during hydroxymethylation and minimizing byproducts such as 3-(hydroxymethyl) isomers.
Industrial-Scale Production
Large-scale manufacturing employs continuous-flow reactors to optimize yield and purity. Reaction parameters such as temperature () and pH () are tightly controlled to favor the formation of the desired product. Post-synthesis, the compound is lyophilized to produce a stable, crystalline powder suitable for laboratory and industrial use.
Physicochemical Properties
Solubility and Stability
Sodium 2-(hydroxymethyl)butanoate exhibits high solubility in water () due to its ionic carboxylate group and polar hydroxymethyl substituent. It remains stable under ambient conditions but may degrade upon prolonged exposure to high temperatures () or strong oxidizing agents. Spectroscopic data (e.g., NMR, IR) are scarce in published literature, though its structure predicts characteristic peaks for hydroxyl () and carboxylate () groups.
Reactivity
The compound participates in reactions typical of carboxylates and alcohols, including:
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Esterification: Reacting with alkyl halides to form esters.
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Coordination Chemistry: Binding metal ions via the carboxylate and hydroxyl groups, relevant in catalysis and chelation therapy.
Biological and Biochemical Roles
Metabolic Interactions
Sodium 2-(hydroxymethyl)butanoate serves as a buffer in biochemical systems, stabilizing pH in cellular environments and enzymatic assays. Its hydroxymethyl group may act as a substrate or modulator in pathways involving alcohol dehydrogenases and ketoacid reductases, though specific mechanisms require further validation.
Enzymatic Studies
Preliminary studies suggest inhibitory effects on lactate dehydrogenase (LDH) and other NAD-dependent enzymes, potentially altering glycolytic flux in vitro. These interactions highlight its utility in metabolic research, particularly in studies of anaerobic respiration and cancer metabolism.
Pharmaceutical and Industrial Applications
Research Applications
In biotechnology, sodium 2-(hydroxymethyl)butanoate is employed to:
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Mimic physiological conditions in cell culture media.
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Study ion transport mechanisms in synthetic membranes.
Comparative Analysis with Related Compounds
| Compound | Functional Groups | Key Applications |
|---|---|---|
| Sodium lactate | Carboxylate, hydroxyl | Food preservative, pH buffer |
| Sodium 3-hydroxybutyrate | Carboxylate, hydroxyl (C3) | Ketone body metabolism |
| Sodium citrate | Three carboxylates | Anticoagulant, food additive |
| Sodium 2-(hydroxymethyl)butanoate | Carboxylate, hydroxymethyl (C2) | Biochemical research, drug formulation |
This compound’s unique C2 hydroxymethyl substitution distinguishes it from related salts, enabling specific interactions in metabolic and synthetic contexts.
Future Research Directions
Unanswered Questions
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Pharmacokinetics: Absorption, distribution, and excretion profiles in mammalian systems.
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Long-Term Toxicity: Effects of chronic exposure in industrial settings.
Emerging Applications
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Nanotechnology: As a stabilizing agent for metal nanoparticles.
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Sustainable Chemistry: Catalyst in green synthesis pathways.
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